molecular formula C8H17NO B13320037 3-Tert-butylpyrrolidin-3-ol

3-Tert-butylpyrrolidin-3-ol

Cat. No.: B13320037
M. Wt: 143.23 g/mol
InChI Key: NWJWKBSTUFVBQB-UHFFFAOYSA-N
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Description

3-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One effective preparation method for 3-Tert-butylpyrrolidin-3-ol involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. This process yields (S)-1-benzoyl-3-pyrrolidinol, which can be further converted to 3-pyrrolidinol and its derivatives through chemical reactions . Another classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microbial hydroxylation and stereoselective enzymatic esterification suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions

Common reagents for the hydroxylation of pyrrolidine derivatives include microbial strains like Aspergillus sp. and commercial lipases for stereoselective esterification . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed

The major products formed from these reactions include optically-active 3-pyrrolidinol and its derivatives, which are valuable chiral building blocks for pharmaceuticals .

Scientific Research Applications

3-Tert-butylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a chiral building block for the synthesis of various bioactive molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions and microbial transformations.

    Medicine: Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound’s potential for industrial-scale production makes it valuable for large-scale synthesis of chiral intermediates.

Mechanism of Action

The mechanism of action of 3-Tert-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various biological processes . The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Tert-butylpyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

This compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-tert-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-7(2,3)8(10)4-5-9-6-8/h9-10H,4-6H2,1-3H3

InChI Key

NWJWKBSTUFVBQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCNC1)O

Origin of Product

United States

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